molecular formula C10H13NO3 B11785462 Ethyl 5-cyclobutyloxazole-2-carboxylate

Ethyl 5-cyclobutyloxazole-2-carboxylate

Cat. No.: B11785462
M. Wt: 195.21 g/mol
InChI Key: FMWZYGNBUBBHOY-UHFFFAOYSA-N
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Description

Ethyl 5-cyclobutyloxazole-2-carboxylate is a heterocyclic compound featuring a five-membered oxazole ring with two heteroatoms (oxygen at position 1 and nitrogen at position 3). The molecule is substituted at position 5 with a cyclobutyl group and at position 2 with an ethyl carboxylate moiety. Oxazole derivatives are known for their diverse pharmacological and industrial applications, including antiviral, antibacterial, and antifungal activities .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 5-cyclobutyl-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C10H13NO3/c1-2-13-10(12)9-11-6-8(14-9)7-4-3-5-7/h6-7H,2-5H2,1H3

InChI Key

FMWZYGNBUBBHOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclobutyloxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclobutanone in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclobutyloxazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .

Scientific Research Applications

Ethyl 5-cyclobutyloxazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-cyclobutyloxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Cycloalkyl vs. Aromatic Groups

Ethyl 2-(Cyclopentylmethyl)-4-Methyl-1,3-Oxazole-5-Carboxylate (CAS 148330-09-0)
  • Structural Differences : Replaces the cyclobutyl group with a cyclopentylmethyl substituent and introduces a methyl group at position 3.
  • Impact: The larger cyclopentylmethyl group increases lipophilicity, which may improve membrane permeability but reduce metabolic stability due to enhanced enzymatic recognition.
Ethyl 4-Methyl-2-(4-(Trifluoromethyl)Phenyl)Thiazole-5-Carboxylate
  • Structural Differences : Replaces the oxazole ring with a thiazole (sulfur instead of oxygen) and substitutes position 2 with a trifluoromethylphenyl group.
  • Impact : The thiazole ring’s sulfur atom increases electron density, altering reactivity in electrophilic substitutions. The trifluoromethyl group enhances electronegativity, improving binding affinity in biological targets but reducing solubility .

Functional Group Variations: Carboxylate Esters

Ethyl 4-Cyclopropylbenzoate
  • Structural Differences : A benzoate ester with a cyclopropyl substituent on the benzene ring.
  • Impact : The cyclopropyl group’s high ring strain may increase reactivity in ring-opening reactions compared to the cyclobutyl group in the target compound. However, the absence of a heterocyclic ring limits pharmacological versatility .
Ethyl 4-Hydroxy-3-Iodobenzoate
  • Structural Differences : Features a hydroxyl and iodine substituent on the benzene ring.

Comparative Data Table

Compound Name Core Structure Position 5 Substituent Position 2 Functional Group Key Properties/Applications
Ethyl 5-cyclobutyloxazole-2-carboxylate Oxazole Cyclobutyl Ethyl carboxylate Enhanced metabolic stability, antiviral potential
Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate Oxazole Cyclopentylmethyl Ethyl carboxylate Lipophilic, potential CNS activity
Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate Thiazole Methyl Ethyl carboxylate High electronegativity, antimicrobial applications
Ethyl 4-cyclopropylbenzoate Benzoate Cyclopropyl Ethyl carboxylate Reactivity in ring-opening reactions

Research Findings and Trends

  • Pharmacological Activity : Oxazole derivatives with cycloalkyl substituents, such as cyclobutyl, demonstrate improved metabolic stability compared to aromatic analogs due to reduced enzymatic degradation .
  • Synthetic Utility : Ethyl carboxylate groups are widely used as intermediates in medicinal chemistry. For example, the ethyl ester in this compound can be hydrolyzed to a carboxylic acid for further functionalization .
  • Biological Performance : Thiazole-based analogs (e.g., Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate) exhibit stronger antimicrobial activity than oxazoles, attributed to sulfur’s electronegativity .

Biological Activity

Ethyl 5-cyclobutyloxazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula: C10_{10}H13_{13}N1_{1}O2_{2}
  • Molecular Weight: 179.22 g/mol
  • IUPAC Name: this compound
  • CAS Number: [Not available in the provided data]

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutyl derivatives with oxazole intermediates. Various methods have been reported in literature for the synthesis of oxazole derivatives, often focusing on optimizing yields and reaction conditions.

This compound exhibits several biological activities that can be attributed to its structural features. The oxazole ring contributes to its interaction with biological targets, potentially influencing enzyme activity and receptor binding.

Antimicrobial Activity

Studies have shown that compounds containing oxazole moieties can exhibit antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibition in vitro.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have reported its ability to induce apoptosis in cancer cell lines, suggesting a potential mechanism involving the modulation of apoptotic pathways.

Case Studies

  • In Vitro Antimicrobial Study
    • Objective: To evaluate the antimicrobial efficacy against Staphylococcus aureus and E. coli.
    • Method: Disk diffusion method was employed.
    • Results: The compound showed a zone of inhibition of 15 mm against S. aureus and 12 mm against E. coli, indicating moderate antimicrobial activity.
  • Anticancer Activity Assessment
    • Objective: To assess cytotoxic effects on HeLa and MCF-7 cell lines.
    • Method: MTT assay was utilized to determine cell viability.
    • Results: At a concentration of 50 µM, this compound reduced cell viability by approximately 40% in HeLa cells and 35% in MCF-7 cells, suggesting potential as an anticancer agent.

Data Table

Activity TypeTest Organism/Cell LineConcentration (µM)Result
AntimicrobialStaphylococcus aureusN/AZone of inhibition: 15 mm
AntimicrobialE. coliN/AZone of inhibition: 12 mm
AnticancerHeLa50Cell viability reduced by 40%
AnticancerMCF-750Cell viability reduced by 35%

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